TRAF6 peptide

CAS No.:

Cat. No.: VC19768532

Molecular Formula: C145H238N34O44

Molecular Weight: 3161.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C145H238N34O44 |

|---|---|

| Molecular Weight | 3161.6 g/mol |

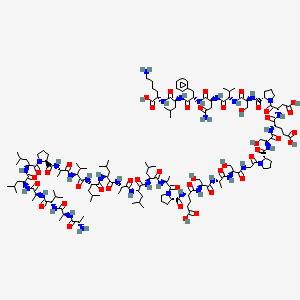

| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C145H238N34O44/c1-68(2)53-89(161-128(205)94(58-73(11)12)165-140(217)113(76(17)18)174-120(197)83(26)153-135(212)104-41-35-51-178(104)143(220)97(59-74(13)14)167-129(206)92(56-71(7)8)160-117(194)81(24)154-139(216)112(75(15)16)173-119(196)82(25)150-115(192)78(21)147)124(201)151-79(22)116(193)159-91(55-70(5)6)127(204)162-90(54-69(3)4)125(202)155-84(27)142(219)177-50-34-42-105(177)137(214)157-87(45-47-110(188)189)123(200)170-100(65-181)132(209)152-80(23)118(195)169-99(64-180)121(198)149-63-108(185)176-49-33-40-103(176)136(213)171-101(66-182)133(210)156-86(44-46-109(186)187)122(199)168-98(62-111(190)191)144(221)179-52-36-43-106(179)138(215)172-102(67-183)134(211)175-114(77(19)20)141(218)166-96(61-107(148)184)131(208)164-95(60-85-37-29-28-30-38-85)130(207)163-93(57-72(9)10)126(203)158-88(145(222)223)39-31-32-48-146/h28-30,37-38,68-84,86-106,112-114,180-183H,31-36,39-67,146-147H2,1-27H3,(H2,148,184)(H,149,198)(H,150,192)(H,151,201)(H,152,209)(H,153,212)(H,154,216)(H,155,202)(H,156,210)(H,157,214)(H,158,203)(H,159,193)(H,160,194)(H,161,205)(H,162,204)(H,163,207)(H,164,208)(H,165,217)(H,166,218)(H,167,206)(H,168,199)(H,169,195)(H,170,200)(H,171,213)(H,172,215)(H,173,196)(H,174,197)(H,175,211)(H,186,187)(H,188,189)(H,190,191)(H,222,223)/t78-,79-,80-,81-,82-,83-,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,112-,113-,114-/m0/s1 |

| Standard InChI Key | QJVDSWHEHFYKAP-VCYFOPKJSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |

Introduction

Structural Determinants of TRAF6-Peptide Interactions

Domain Architecture of TRAF6

TRAF6 comprises four functional domains:

-

RING domain: Catalyzes ubiquitin transfer via E2 ubiquitin-conjugating enzymes (e.g., Ubc13/Uev1) .

-

Zinc finger domains: Assist in E3 ligase activity alongside the RING domain .

-

Coiled-coil (CC) domain: Mediates trimerization and oligomerization, essential for processive ubiquitin chain assembly .

-

MATH domain: Binds peptide motifs containing TRAF6 interaction motifs (TIMs) .

The MATH domain (residues 346–504) adopts a β-sandwich fold with a shallow groove that accommodates linear peptide sequences . Structural studies reveal that TRAF6’s MATH domain diverges significantly from other TRAF family members (e.g., TRAF2/5), enabling unique substrate specificity .

TRAF6-Binding Motifs (TIM6)

TRAF6 recognizes peptides with the consensus motif xxxPxExx[FYWHDE], where:

-

Proline (P) at position 0 and Glutamate (E) at +2 are strictly conserved .

-

Aromatic or acidic residues (e.g., Phe, Tyr, Asp) at +5 enhance binding via hydrophobic/electrostatic interactions .

For example, the CD40-derived peptide KQEPQEIDF binds TRAF6 with a dissociation constant () of ~1.2 μM . High-affinity variants like RNVPEESDW ( nM) and LNLPEESDW ( nM) were identified through combinatorial phage display screens .

Table 1: Experimentally Validated TRAF6-Binding Peptides

| Peptide Sequence | Source Protein | (nM) | Key Interactions | Reference |

|---|---|---|---|---|

| KQEPQEIDF | CD40 | 1,200 | P0, E+2, F+5 | |

| RNVPEESDW | Synthetic | 31 | P0, E+2, W+5 | |

| TNWPEENDW | Synthetic | 84 | P0, E+2, D+5 | |

| QEPQEINF | TRANCE-R | 450 | P0, E+2, F+5 |

Mechanisms of Peptide Recognition and Binding

Structural Basis of Peptide Engagement

Crystal structures of TRAF6 bound to CD40 and TRANCE-R peptides reveal:

-

Beta-sheet extension: The peptide backbone forms an antiparallel β-sheet with TRAF6 residues 457–460, stabilizing the interaction .

-

Pocket interactions:

Molecular dynamics simulations further show that Asn at position -2 stabilizes binding by forming hydrogen bonds with TRAF6 Thr475 and Glu448 .

Energetic Contributions to Binding Affinity

Rosetta FlexPepBind and molecular dynamics (MD) simulations quantify the impact of sequence variations:

-

P0-to-E+2 spacing: A 2-residue spacer between Pro and Glu optimizes backbone alignment .

-

Aromatic residues at +5: Increase binding energy by 1.5–2.0 kcal/mol via pi-pi stacking with TRAF6 Phe471 .

-

Negatively charged residues at +5: Enhance affinity through salt bridges with TRAF6 Lys470 .

Functional Roles of TRAF6 Peptides in Signaling

Regulation of NF-κB and MAPK Pathways

TRAF6 peptides compete with endogenous substrates (e.g., IRAK1, CD40) for MATH domain binding, thereby modulating:

-

TAK1 activation: TRAF6 synthesizes K63-linked polyubiquitin chains that recruit TAK1 complexes, triggering NF-κB and MAPK signaling .

-

Osteoclast differentiation: TRANCE-R-derived TRAF6 peptides are critical for RANKL-induced osteoclastogenesis .

Table 2: Functional Outcomes of TRAF6 Peptide Inhibition

TRAF6 Oligomerization and Processivity

The coiled-coil (CC) domain enables TRAF6 trimerization, which:

-

Enhances E3 ligase processivity: Trimeric TRAF6 assembles long K63-polyUb chains 10-fold faster than monomeric TRAF6 .

-

Facilitates Ubc13 interaction: Oligomerized CC domains recruit Ubc13/Uev1 complexes, promoting ubiquitin transfer .

Therapeutic Applications and Peptide Engineering

Anti-Inflammatory Peptides

Cell-permeable TRAF6 peptides (e.g., QEPQEINF) inhibit pro-inflammatory signaling in murine models:

High-Throughput Peptide Optimization

Combinatorial libraries screened via phage display and FACS yielded peptides with >10-fold higher affinity than wild-type sequences . Key design principles include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume